molecular formula C8H6N4O2 B1428300 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 90220-88-5

1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1428300
CAS No.: 90220-88-5
M. Wt: 190.16 g/mol
InChI Key: HPLFJBWLUZPHFX-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with formic acid and acetic anhydride, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.

Major Products Formed:

Scientific Research Applications

1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

    1-(Pyridin-2-yl)-1H-1,2,4-triazole: Lacks the carboxylic acid group but shares the pyridine and triazole rings.

    2-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a different triazole ring isomer.

Uniqueness: 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

1-pyridin-2-yl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLFJBWLUZPHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744494
Record name 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90220-88-5
Record name 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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